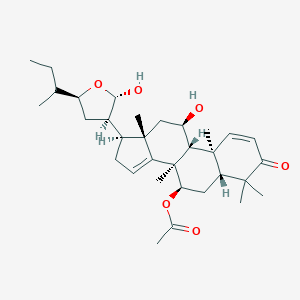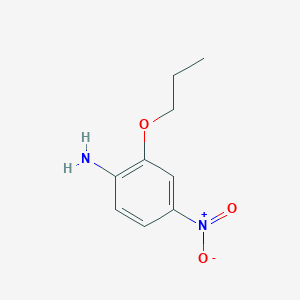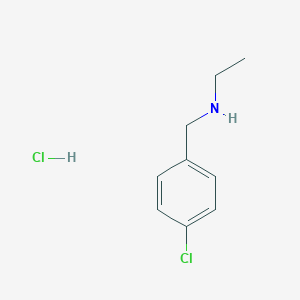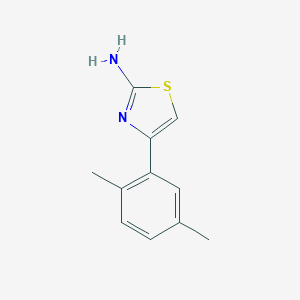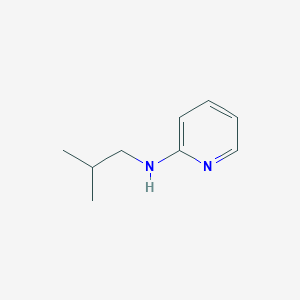
N-(2-methylpropyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)pyridin-2-amine, also known as 2-methyl-3-phenylbutan-2-amine, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of phenethylamine and is commonly referred to as "N-isobutyl-2-pyridylamine" or "N-isobutylpyridinylamine". This compound has gained significant interest in scientific research due to its potential use in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-methylpropyl)pyridin-2-amine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It may also act as a dopamine reuptake inhibitor, which could contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
N-(2-methylpropyl)pyridin-2-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative disorders. Additionally, this compound has been shown to increase the levels of glutathione, which is an antioxidant that protects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methylpropyl)pyridin-2-amine in lab experiments include its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(2-methylpropyl)pyridin-2-amine. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the optimal dosing and administration methods for this compound. Finally, research could also explore the potential for N-(2-methylpropyl)pyridin-2-amine to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(2-methylpropyl)pyridin-2-amine involves the condensation of 2-pyridinecarboxaldehyde with isobutylamine in the presence of a reducing agent. This method provides a high yield of the desired compound and is relatively simple to perform.
Applications De Recherche Scientifique
N-(2-methylpropyl)pyridin-2-amine has been the subject of several scientific studies due to its potential use as a therapeutic agent. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Propriétés
Numéro CAS |
111098-36-3 |
|---|---|
Nom du produit |
N-(2-methylpropyl)pyridin-2-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3,(H,10,11) |
Clé InChI |
AFJQLYUNOLYPON-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=CC=CC=N1 |
SMILES canonique |
CC(C)CNC1=CC=CC=N1 |
Synonymes |
2-Pyridinamine,N-(2-methylpropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






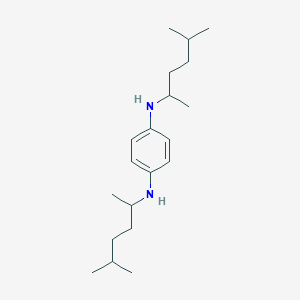
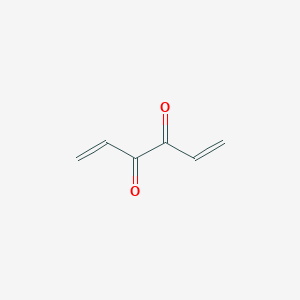

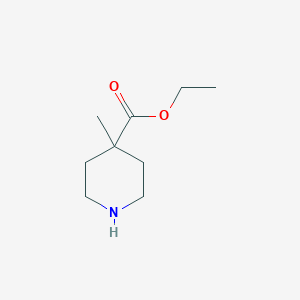
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
